REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[CH:4]=[C:5]2[CH2:11][CH2:10][NH:9][C:6]2=[N:7][CH:8]=1>C(Cl)Cl.O=[Mn]=O>[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[CH:4]=[C:5]2[CH:11]=[CH:10][NH:9][C:6]2=[N:7][CH:8]=1
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C=1C=C2C(=NC1)NCC2)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9 mg
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 18 h the mixture was filtered through a silica pad
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
The pad was washed with AcOEt
|
Type
|
CUSTOM
|
Details
|
the combined organic solutions evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1C=C2C(=NC1)NC=C2)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |